molecular formula HO- B078521 Hydroxide CAS No. 14337-01-0

Hydroxide

Cat. No.: B078521
CAS No.: 14337-01-0
M. Wt: 17.007 g/mol
InChI Key: XLYOFNOQVPJJNP-UHFFFAOYSA-M
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Description

The hydroxide ion is a diatomic anion with the chemical formula OH⁻. It consists of one oxygen atom and one hydrogen atom held together by a covalent bond, carrying a negative electric charge. The this compound ion is a fundamental component in chemistry, playing a crucial role in acid-base reactions, and is commonly found in various compounds such as sodium this compound and calcium this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxide ions can be generated through several methods:

    When a base such as sodium this compound is dissolved in water, it dissociates to produce this compound ions and sodium ions:

    Reaction with Water: NaOHNa++OH\text{NaOH} \rightarrow \text{Na}^+ + \text{OH}^- NaOH→Na++OH−

    In the chlor-alkali process, the electrolysis of a brine solution (sodium chloride) produces sodium this compound, chlorine gas, and hydrogen gas:

    Electrolysis of Brine: 2NaCl+2H2O2NaOH+Cl2+H22\text{NaCl} + 2\text{H}_2\text{O} \rightarrow 2\text{NaOH} + \text{Cl}_2 + \text{H}_2 2NaCl+2H2​O→2NaOH+Cl2​+H2​

Industrial Production Methods:

    Castner-Kellner Process: This method involves the electrolysis of brine in a cell with a mercury cathode and a graphite anode.

    Nelson Diaphragm Cell: In this process, brine is electrolyzed in a cell with a diaphragm separating the anode and cathode compartments.

Types of Reactions:

    this compound ions react with hydrogen ions to form water, a fundamental reaction in acid-base chemistry:

    Acid-Base Reactions: H++OHH2O\text{H}^+ + \text{OH}^- \rightarrow \text{H}_2\text{O} H++OH−→H2​O

    this compound ions act as nucleophiles, replacing halogen atoms in halogenoalkanes to form alcohols:

    Nucleophilic Substitution: R-X+OHR-OH+X\text{R-X} + \text{OH}^- \rightarrow \text{R-OH} + \text{X}^- R-X+OH−→R-OH+X−

Common Reagents and Conditions:

    Sodium this compound: Commonly used in aqueous solutions for various reactions.

    Potassium this compound: Another strong base used in similar reactions.

Major Products:

Scientific Research Applications

Hydroxide ions have a wide range of applications in scientific research:

Mechanism of Action

The hydroxide ion exerts its effects primarily through its high alkalinity. It can break chemical bonds, particularly disulfide bridges in proteins, leading to denaturation. This property is utilized in various industrial and laboratory processes .

Comparison with Similar Compounds

    Hydroxyl Radical (HO•): A neutral species with similar reactivity but different properties.

    Oxide Ion (O²⁻): A stronger base than the hydroxide ion, often found in metal oxides.

Uniqueness: The this compound ion is unique in its ability to act as both a nucleophile and a base, making it versatile in various chemical reactions. Its presence in aqueous solutions is crucial for maintaining pH balance and facilitating numerous biochemical processes .

Properties

CAS No.

14337-01-0

Molecular Formula

HO-

Molecular Weight

17.007 g/mol

IUPAC Name

hydroxide

InChI

InChI=1S/H2O/h1H2/p-1

InChI Key

XLYOFNOQVPJJNP-UHFFFAOYSA-M

SMILES

[OH-]

Canonical SMILES

[OH-]

14337-01-0
14280-30-9

physical_description

Solid

Synonyms

hydroxide
hydroxide ion
hydroxyl ion
OH-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 0.82 g (0.0050 moles) of 2,6-dichloropyridine N-oxide and 0.658 g (99%) (0.0050 moles) of 1-octanol was reacted with 0.200 g (0.0050 moles) of ground sodium. hydroxide in 8.2 ml of DMSO at 80° C. for 4.5 hours to give 2-chloro-6-octyloxypyridine N-oxide. It was reacted with 0.600 g (0.015 moles) of ground sodium hydroxide at 80° C. for 2.5 hours to give 1-hydroxy-6-octyoxypyridine-2(1H)-one. After cooling, it was added 74 ml of water and was adjusted with 6N HCL to pH 3. The precipitate was filtered and washed with water to give 0.577 g (48%). It was recrystallized from ethanol and hexanes: mp 119°-120° C.
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0.658 g
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (0.75 mol) was dissolved in water (180 ml) to prepare an aqueous alkaline solution. Separately from this alkaline solution, an aqueous solution of tin chloride and indium chloride was prepared by dissolving indium chloride (III) tetrahydrate (0.067 mol) and tin chloride (IV) pentahydrate (0.007 mol) in water (400 ml). To the former aqueous alkaline solution, was added dropwise the latter aqueous solution of tin chloride and indium chloride to form a precipitate of a hydroxide or a hydrate comprising tin and indium. The pH of the precipitate was 10.2. A suspension of the precipitate was aged at room temperature for 20 hours, and then washed with water until the pH of the precipitate reached 7.6.
Quantity
0.75 mol
Type
reactant
Reaction Step One
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Quantity
180 mL
Type
solvent
Reaction Step One
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tin chloride
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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tin chloride
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0.007 mol
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400 mL
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0.067 mol
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catalyst
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Synthesis routes and methods III

Procedure details

In this invention we describe the preparation of trichloromethyl-3-nitrobenzyl alcohol in high yield with no detectable Cannizzaro product and demonstrate the generality of the method for the condensation of chloroform with other aldehydes and ketones. Initially, potassium fluoride supported on alumina was the base of choice for this condensation since the fluoride base would prevent the Cannizzaro side reaction. Characterization by infrared and Raman spectroscopy of this supported base showed the presence of potassium hexafluoroaluminate rather than potassium fluoride. Aqueous potassium fluoride had reacted with alumina to produce potassium hexafluoroaluminate and hydroxide. This observation prompted the use of potassium hydroxide supported on Super-Cel as the base to give TMBA in 93% isolated yield. The method described herein avoids the preparation and variable activity of the supported hydroxide base. A mixture of chloroform (2.25 equivalents) and 3-nitrobenzaldehyde (one equivalent) in dimethylformamide (DMF) at 0° C. was treated with a methanolic solution of potassium hydroxide (0.7 equivalents). After work-up, the desired alcohol TMBA was obtained in 98% yield and crystallized from toluene/hexane to give analytically pure trichloromethyl-3-nitrobenzyl alcohol in 90% yield.
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Synthesis routes and methods IV

Procedure details

Sodium hydroxide (0.75 mol) was dissolved in water (180 ml) to prepare an aqueous alkaline solution. Separately from this alkaline solution, an aqueous solution of tin chloride and indium chloride was prepared by dissolving indium (III) chloride tetrahydrate (0.067 mol) and tin (IV) chloride pentahydrate (0.007 mol) in water (400 ml). To the former aqueous alkaline solution was added dropwise the latter aqueous solution of tin chloride and indium chloride to form a precipitate of a hydroxide or a hydrate comprising tin and indium. The pH of the precipitate was 10.2. A suspension of the precipitate was aged at room temperature for 20 hours, and then washed with water until the pH of the suspension reached 7.6.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0.067 mol
Type
reactant
Reaction Step Two
Quantity
0.007 mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

reacting the recovered phosphate precipitate with a stoiciometric excess of an aqueous alkaline solution of sodium hydroxide, sodium carbonate or sodium bicarbonate to form a corresponding rare earth hydroxide or carbonate precipitate in a corresponding sodium phosphate-sodium hydroxide or sodium phosphate-sodium carbonate solution,
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxide

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